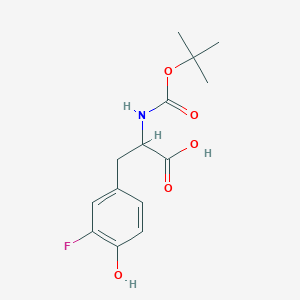

Boc-3-fluoro-DL-tyrosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

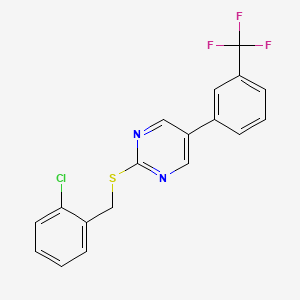

Boc-3-fluoro-DL-tyrosine is a fluorinated derivative of the amino acid tyrosine. It is commonly used in proteomics research due to its unique properties. The compound has the molecular formula C14H18FNO5 and a molecular weight of 299.3 . It is a specialty product often utilized in the study of protein structures and functions.

Mechanism of Action

Target of Action

Boc-3-fluoro-DL-tyrosine primarily targets the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative stress by catalyzing the conversion of superoxide radicals to molecular oxygen and hydrogen peroxide.

Mode of Action

It is known that the compound interacts with its target protein, potentially altering its function or activity

Biochemical Pathways

This compound is involved in the biochemical pathway related to the metabolism of the amino acid tyrosine . It is converted from L-arogenate to L-tyrosine by the enzyme arogenate (NADP+) dehydrogenase . The affected pathways and their downstream effects are yet to be fully understood and require further investigation.

Biochemical Analysis

Biochemical Properties

It is known that fluorinated amino acids like Boc-3-fluoro-DL-tyrosine can be used in the biosynthesis of proteins . The fluorine atom in the molecule may influence the interactions with enzymes, proteins, and other biomolecules, potentially altering the biochemical reactions in which this compound is involved .

Cellular Effects

It is known that fluorinated amino acids can be incorporated into proteins, potentially influencing cellular processes

Molecular Mechanism

It is known that the compound can be used to transform light energy into hyperpolarization of the 19F nucleus via photo-chemically induced dynamic nuclear polarization (photo-CIDNP) . This process could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a predicted melting point of 171.31° C and a predicted boiling point of 468.77° C at 760 mmHg

Metabolic Pathways

It is known that fluorinated amino acids can be incorporated into proteins, potentially influencing metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3-fluoro-DL-tyrosine typically involves the protection of the amino group of 3-fluoro-DL-tyrosine with a tert-butoxycarbonyl (Boc) group. This protection is achieved through a reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Boc-3-fluoro-DL-tyrosine undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can lead to the formation of quinones, while substitution reactions can yield various derivatives depending on the nucleophile used .

Scientific Research Applications

Boc-3-fluoro-DL-tyrosine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Proteomics Research: Used to study protein structures and functions.

Bioimaging: Utilized in magnetic resonance imaging (MRI) due to its fluorine content, which provides a high signal-to-noise ratio.

Drug Development: Investigated for its potential use in developing new pharmaceuticals.

Enzyme Studies: Used to study the effects of halogenated tyrosines on enzyme properties.

Comparison with Similar Compounds

Similar Compounds

3-Fluoro-DL-tyrosine: A non-protected form of Boc-3-fluoro-DL-tyrosine.

3-Iodo-DL-tyrosine: Another halogenated derivative of tyrosine.

Boc-3-chloro-DL-tyrosine: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

This compound is unique due to its combination of the Boc protecting group and the fluorine atom. This combination enhances its stability and reactivity, making it particularly useful in proteomics research and bioimaging applications .

Properties

IUPAC Name |

3-(3-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDYYTCMUSVKTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(1H-1,2,4-triazol-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2584523.png)

![(2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2584525.png)

![benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2584529.png)

![N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2584534.png)

![2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2584535.png)